4-(Chloromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one is a heterocyclic compound belonging to the pyrazolo[3,4-b]pyridine family. This compound features a chloromethyl group at the 4-position and two methyl groups at the 1 and 3 positions of the pyrazolo ring. The molecular formula for this compound is CHClNO, and its structure includes a pyrazole moiety fused to a pyridine ring, making it a bicyclic compound with significant potential in medicinal chemistry.
This compound is available from various chemical suppliers, including Sigma-Aldrich and PubChem, which provide detailed information regarding its properties and applications in research settings. The synthesis and applications of pyrazolo[3,4-b]pyridines have been extensively documented in scientific literature, highlighting their relevance in drug discovery and development.
4-(Chloromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one is classified as a heterocyclic organic compound. It falls under the category of pyrazoles and pyridines, which are known for their diverse biological activities, including anticancer and anti-inflammatory properties.
The synthesis of 4-(Chloromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one can be achieved through several methods, primarily involving the formation of the pyrazolo[3,4-b]pyridine framework. One common approach is the reaction of appropriate precursors containing chloromethyl and methyl groups under controlled conditions to ensure regioselectivity.
The molecular structure of 4-(Chloromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one features:
The reactivity of 4-(Chloromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one primarily involves nucleophilic substitution reactions due to the presence of the chloromethyl group. This group can be replaced by various nucleophiles such as amines or alcohols.
The mechanism of action for compounds like 4-(Chloromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one often involves interactions with specific biological targets such as enzymes or receptors. This compound may act as an inhibitor or modulator of various cellular pathways.
Research indicates that derivatives of pyrazolo[3,4-b]pyridines exhibit significant biological activities including:
4-(Chloromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one has potential applications in:
The pyrazolo[3,4-b]pyridine scaffold has evolved from a chemical curiosity to a privileged structure in medicinal chemistry. The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 via treatment of diphenylhydrazone and pyridine with iodine. By 1911, Bulow expanded this chemical space by synthesizing N-phenyl-3-methyl derivatives starting from 1-phenyl-3-methyl-5-aminopyrazole and 1,3-diketones in glacial acetic acid [1] [3]. Over a century of development has yielded more than 300,000 documented 1H-pyrazolo[3,4-b]pyridine structures across 5,500+ scientific references (including 2,400 patents) [1] [3]. This explosive growth is reflected in DrugBank records, which identify 14 pyrazolo[3,4-b]pyridine-based agents in development phases: 7 experimental (demonstrated bioactivity), 5 investigational (undergoing approval trials), and 2 approved drugs [1]. The scaffold's versatility is evidenced by its application across therapeutic areas, including kinase inhibition for oncology, soluble guanylate cyclase (sGC) modulation for cardiovascular diseases, and antimicrobial agents [2] [6] [8].
The pyrazolo[3,4-b]pyridine nucleus exhibits a striking bioisosteric relationship with purine nucleobases. This molecular mimicry enables targeted interactions with purine-binding domains in biological macromolecules [4] [6]. As illustrated below, the nitrogen placement creates hydrogen-bonding patterns analogous to adenine/guanine:
This mimicry underpins the scaffold's prevalence in kinase inhibitors where it occupies adenine-binding pockets. For example, pyrazolo[3,4-b]pyridine derivatives exhibit potent inhibition of kinases including Monopolar Spindle Kinase 1 (Mps1) with IC₅₀ values reaching 2.596 nM [6], and Tropomyosin Receptor Kinases (TRKs) with IC₅₀ of 56 nM [8] [9]. The chloromethyl derivative discussed herein introduces an electrophilic center that may enable covalent targeting or serve as a synthetic handle for further functionalization, potentially enhancing interactions with purine-binding domains inaccessible to non-reactive analogs.
Tautomeric behavior fundamentally influences the stability and bioactivity of pyrazolopyridines. Unsubstituted derivatives exist in equilibrium between 1H- and 2H-tautomeric forms:
Computational studies by Alkorta and Elguero demonstrate the 1H-tautomer is thermodynamically favored by 37.03 kJ/mol (∼9 kcal/mol) due to preserved aromaticity [1] [3]. This stability difference manifests dramatically in pharmaceutical relevance: While >300,000 1H-pyrazolo[3,4-b]pyridines exist, only 4,900 stable 2H-isomers are documented. Crucially, DrugBank lists zero 2H-derivatives in clinical development [1]. For 4-(chloromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one, the N1-methylation locks the scaffold exclusively in the 1H-tautomeric form. This prevents tautomeric equilibria that could compromise target binding affinity or pharmacokinetic properties. The 6(7H)-one moiety may exhibit lactam-lactim tautomerism, but X-ray analyses confirm the lactam form dominates in crystalline states [3].
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2